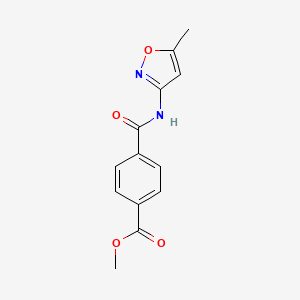

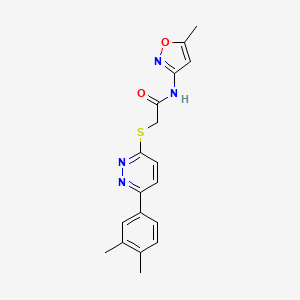

4-((5-甲基异恶唑-3-基)氨基甲酰基)苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 4-((5-methylisoxazol-3-yl)carbamoyl)benzoate” is a chemical compound. It’s related to the family of isoxazole, a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions .

Synthesis Analysis

The synthesis of isoxazole derivatives has been an interesting field of study for decades . A regioselective, experimentally convenient one-pot copper (I)-catalyzed procedure was developed for the rapid synthesis of 3,5-disubstituted isoxazoles .Molecular Structure Analysis

The supramolecular architectures of amide-containing compounds like this one are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored .Chemical Reactions Analysis

Isoxazole derivatives have been synthesized using a variety of chemical reactions . Liu et al. synthesized a series of 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles and tested for in vitro antifungal activities .科学研究应用

晶体工程和相变

2-(咔唑-9-基)苯甲酸甲酯是一种与4-((5-甲基异恶唑-3-基)氨基甲酰基)苯甲酸甲酯在结构上相似的化合物,它展示了压力在晶体工程中的潜力。它在高压下经历从高 Z′ 结构到 Z′ = 2 结构的相变,表明分子构象和结晶态中的堆积效率的影响 (Johnstone 等人,2010).

分子结构和构象分析

已经研究了与4-((5-甲基异恶唑-3-基)氨基甲酰基)苯甲酸甲酯密切相关的化合物的结构和构象性质。这些研究涉及单晶 X 射线衍射和量子化学计算,提供了对这些分子的稳定性和不同条件下的行为的见解 (Channar 等人,2020).

抗肿瘤和抗丝虫病活性

已经探索了与4-((5-甲基异恶唑-3-基)氨基甲酰基)苯甲酸甲酯在结构上相关的化合物的医学应用潜力,包括它们对淋巴性白血病、黑色素瘤和路易斯肺癌的活性。它们在治疗活性剂量下的低毒性使其成为临床应用的候选药物 (Atassi 和 Tagnon,1975)。此外,一系列与4-((5-甲基异恶唑-3-基)氨基甲酰基)苯甲酸甲酯相关的甲基和乙基 5-(烷氧羰基)-1H-苯并咪唑-2-氨基甲酸酯显示出显着的体内抗丝虫病活性,表明具有抗肿瘤和抗丝虫病治疗的潜力 (Ram 等人,1992).

电聚合和材料科学应用

对4-((5-甲基异恶唑-3-基)氨基甲酰基)苯甲酸甲酯衍生物的研究表明它们在材料科学中的用途,特别是在电极上的电聚合中,展示了在超级电容器和生物传感器中的潜在应用。这些研究强调了吸电子和给电子基团对聚合和电容行为的影响 (Ates 等人,2015).

安全和危害

作用机制

Target of Action

Isoxazole derivatives, a class to which this compound belongs, have been known to exhibit various types of biological activity, suggesting they interact with multiple targets .

Mode of Action

Isoxazole derivatives often interact with their targets through the formation of hydrogen bonds and hydrophobic interactions . The presence of the carbamoyl and benzoate groups may also contribute to its binding affinity and selectivity .

Biochemical Pathways

Isoxazole derivatives can influence a variety of biochemical pathways depending on their specific structure and target .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 4-((5-methylisoxazol-3-yl)carbamoyl)benzoate is limited . The compound’s bioavailability, half-life, clearance rate, and other pharmacokinetic parameters remain to be determined.

Result of Action

Isoxazole derivatives have been associated with a range of biological activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, and antidiabetic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-((5-methylisoxazol-3-yl)carbamoyl)benzoate . Factors such as pH, temperature, and the presence of other molecules can affect its solubility, stability, and interaction with its target .

属性

IUPAC Name |

methyl 4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c1-8-7-11(15-19-8)14-12(16)9-3-5-10(6-4-9)13(17)18-2/h3-7H,1-2H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITFWNOHLNBMFGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B2427957.png)

![3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2427959.png)

![N-[2-(2-Hydroxyethoxy)-2-(4-methylphenyl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2427963.png)

![2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}benzoic acid](/img/structure/B2427965.png)

![N1-(4-fluorobenzyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2427973.png)